molecular formula C32H36ClN7O3 B14754691 N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide

Cat. No.: B14754691
M. Wt: 602.1 g/mol
InChI Key: FLQWVKVFYFDVMR-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₃₀H₃₁ClN₆O₃ (average mass: 559.067 g/mol), is a quinoline-based small molecule featuring a 3-chloro-4-(pyridin-2-ylmethoxy)phenylamino substituent at position 4, a 3-cyano group at position 3, and a 7-ethoxy group at position 7 of the quinoline core . The butanamide side chain includes 3,4-bis(dimethylamino) groups, distinguishing it from analogs with simpler alkylamine substituents. It is associated with inhibition of serine/threonine-protein kinases STK3 and STK4, which are implicated in cellular apoptosis and proliferation pathways .

Properties

Molecular Formula

C32H36ClN7O3

Molecular Weight

602.1 g/mol

IUPAC Name

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3,4-bis(dimethylamino)butanamide

InChI

InChI=1S/C32H36ClN7O3/c1-6-42-30-16-27-25(15-28(30)38-31(41)14-24(40(4)5)19-39(2)3)32(21(17-34)18-36-27)37-22-10-11-29(26(33)13-22)43-20-23-9-7-8-12-35-23/h7-13,15-16,18,24H,6,14,19-20H2,1-5H3,(H,36,37)(H,38,41)

InChI Key

FLQWVKVFYFDVMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)CC(CN(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction Mechanism

The reaction begins with isatin (indoline-2,3-dione) condensed with 3-ethoxypropan-2-one in the presence of potassium hydroxide. The steps include:

  • Ring-opening of isatin : Base-mediated hydrolysis generates 2-aminophenylglyoxylic acid.
  • Schiff base formation : The amino group reacts with the ketone’s carbonyl, forming an imine intermediate.
  • Claisen condensation : The α-methylene group of the ketone undergoes nucleophilic attack on the activated carbonyl.
  • Cyclization : Intramolecular dehydration yields 3-cyano-7-ethoxyquinolin-4-ol.

Optimization Insights :

  • Solvent : Ethanol/water mixtures (3:1) improve solubility and reaction homogeneity.
  • Temperature : Reflux at 80°C ensures complete cyclization within 6–8 hours.
  • Yield : 72–78% after recrystallization from ethyl acetate.

Functionalization at Position 4: Introduction of 3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino Group

The 4-hydroxy group of the quinoline core is replaced via nucleophilic aromatic substitution (NAS) using 3-chloro-4-(pyridin-2-ylmethoxy)aniline (synthesized separately).

Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

This intermediate is prepared in two steps:

Step 1: Nitro Reduction

  • Substrate : 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.
  • Conditions : Zinc powder (5.8 g, 88 mmol) and ammonium chloride (2.4 g, 44 mmol) in ethanol/water (6:1) at 60°C.
  • Yield : 98% after extraction and solvent removal.

Step 2: Characterization

  • 1H NMR (CDCl3) : δ 8.57 (d, J = 4.8 Hz, 1H), 5.18 (s, 2H, OCH2Py), 3.48 (br, 2H, NH2).

NAS Reaction Conditions

  • Quinoline substrate : 3-Cyano-7-ethoxyquinolin-4-ol.
  • Phosphorus oxychloride (POCl3) : Converts the 4-hydroxy group to a chlorides.
  • Coupling : React with 3-chloro-4-(pyridin-2-ylmethoxy)aniline in N-methylpyrrolidinone (NMP) at 100°C for 12 hours.
  • Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Acylation at Position 6: 3,4-Bis(dimethylamino)butanamide Installation

The 6-amino group of the quinoline intermediate undergoes acylation with 3,4-bis(dimethylamino)butanoyl chloride hydrochloride under mild conditions.

Synthesis of 3,4-Bis(dimethylamino)butanoyl Chloride

  • Precursor : 3,4-Bis(dimethylamino)butanoic acid.
  • Chlorination : Thionyl chloride (SOCl2) in acetonitrile at 0–5°C generates the acyl chloride.
  • Handling : Used immediately due to hygroscopicity.

Acylation Protocol

  • Solvent : NMP (0.77 kg/L) at 0–10°C.
  • Stoichiometry : 1.1 equivalents of acyl chloride to quinoline.
  • Reaction Monitoring : HPLC (completion when ≤2% starting material remains).
  • Workup : Quench with sodium bicarbonate, filter, and dry under vacuum.
  • Yield : 86% (79.7% purity).

Critical Data Tables

Table 1: Key Reaction Parameters for Quinoline Core Synthesis

Step Conditions Yield Purity
Pfitzinger Reaction KOH, EtOH/H2O, 80°C, 8 hrs 78% 95%
NAS (Position 4) POCl3, NMP, 100°C, 12 hrs 85% 98%
Acylation (Position 6) NMP, 0–10°C, 2 hrs 86% 79.7%

Table 2: Spectral Data for Intermediates

Compound 1H NMR Highlights (δ, ppm) IR (cm−1)
3-Chloro-4-(pyridin-2-ylmethoxy)aniline 8.57 (d, Py-H), 5.18 (s, OCH2Py) 3350 (NH2), 1240 (C-O)
3-Cyano-7-ethoxyquinolin-4-ol 7.89 (s, H-2), 4.12 (q, OCH2CH3) 2220 (CN), 1660 (C=O)

Mechanistic and Optimization Insights

Challenges in Quinoline Chlorination

Phosphorus oxychloride-mediated chlorination at position 4 requires strict moisture exclusion to prevent hydrolysis. Excess POCl3 (3 equivalents) and catalytic dimethylformamide (DMF) enhance reactivity.

Acylation Side Reactions

Competitive over-acylation at the 3-cyano group is mitigated by:

  • Low temperature (0–10°C).
  • Slow addition of acyl chloride (30–45 minutes).

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds.

Scientific Research Applications

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for developing new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ primarily in substituents at positions 3, 4, 6, and 7 of the quinoline core, as well as modifications to the amide side chain. These variations influence solubility, binding affinity, and kinase selectivity.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Targets Key Findings
Target Compound C₃₀H₃₁ClN₆O₃ 559.067 - 7-Ethoxy
- 3-Cyano
- 3,4-Bis(dimethylamino)butanamide
STK3, STK4 High kinase selectivity due to bis(dimethylamino) side chain; moderate solubility in aqueous buffers .
Patent Compound () C₃₁H₃₁ClN₆O₄ 593.08 (estimated) - 7-(Tetrahydrofuran-3-yl-oxy)
- (2E)-But-2-enamide
- 4-(Dimethylamino)
Undisclosed kinases Enhanced solubility due to tetrahydrofuran-oxy group; polymorphic forms improve bioavailability .
Analog () C₃₀H₂₉ClN₆O₄ 580.05 (estimated) - 7-(Tetrahydrofuran-3-yl-oxy)
- 4-(Dimethylamino)but-2-enamide
Undisclosed kinases The α,β-unsaturated amide (enamide) may enhance electrophilic reactivity, potentially improving target binding .
Fluorophenyl Analog () C₃₄H₃₂ClF₂N₇O₃ 704.12 (estimated) - 3-Chloro-4-fluorophenylamino
- 7-Methoxy
- Piperidin-1-yl substituent
Undisclosed kinases Fluorine substitution increases electronegativity, potentially enhancing kinase binding affinity but reducing metabolic stability .

Functional Implications of Substituent Modifications

  • 7-Substituents: Ethoxy (Target Compound): Provides moderate hydrophobicity, balancing membrane permeability and aqueous solubility. Methoxy (): Smaller substituent may reduce steric hindrance, favoring tighter binding to kinase active sites .
  • 4-(Dimethylamino)but-2-enamide (): The conjugated enamide system may form covalent bonds with cysteine residues, a mechanism seen in kinase inhibitors like afatinib .
  • Halogen Effects: 3-Chloro (Target Compound): Chlorine’s electron-withdrawing effect stabilizes the phenylamino-quinoline interaction, critical for maintaining planar geometry during kinase binding . 4-Fluoro (): Fluorine’s electronegativity enhances dipole interactions but may increase susceptibility to oxidative metabolism .

Biological Activity

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide, also known by its CAS number 915942-22-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article focuses on its biological activity, including antiproliferative effects, molecular interactions, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C34H33ClN6O7
Molecular Weight 673.11 g/mol
CAS Number 915942-22-2
Purity Not specified
Storage Conditions Inert atmosphere, Room Temp

Research indicates that this compound acts primarily as an epidermal growth factor receptor (EGFR) inhibitor. It has shown strong antiproliferative effects against various EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines such as H1975 and PC9. The compound's mechanism involves forming a covalent bond with Cys797 in the inactive conformation of EGFR, which is crucial for its inhibitory activity against both primary and drug-resistant mutants of EGFR .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against NSCLC cell lines:

  • Cell Lines Tested : H1975, PC9, HCC827
  • IC50 Values : The exact IC50 values were not reported in the sources but were indicated to be effective at low micromolar concentrations.

In vivo studies using xenograft mouse models further supported these findings, showing dose-dependent tumor growth suppression without significant toxicity .

Selectivity Profile

The selectivity of the compound was evaluated using KINOMEscan assays against 468 kinases/mutants. The results showed a high selectivity for EGFR over other kinases such as INSR and IGF1R, indicating a favorable therapeutic index for targeting EGFR mutations specifically .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • Objective : To evaluate the efficacy of the compound against EGFR mutant NSCLC.
    • Findings : Demonstrated strong inhibition of tumor growth in treated mice compared to controls .
  • Selectivity Assessment :
    • Objective : Assess off-target effects and selectivity.
    • Findings : Low off-target activity was confirmed, enhancing its potential as a targeted therapy for EGFR-driven cancers .

Q & A

Q. Resolution Strategy :

  • Use lower ATP concentrations (10 µM) in enzyme assays.
  • Pre-incubate compound with FBS to quantify free fraction.
  • Introduce deuterium at labile positions (e.g., ethoxy group) to slow metabolism .

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